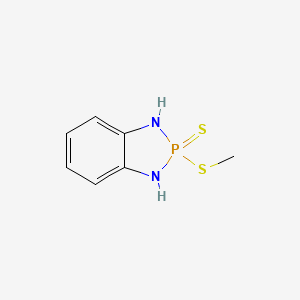
2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione is a heterocyclic compound that contains sulfur, nitrogen, and phosphorus atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione typically involves the reaction of heteroaromatic aminoesters and aminonitriles with 2-(methylthio)-1,4,5,6-tetrahydropyrimidine. This reaction results in the annelation of a pyrimido[1,2-a]pyrimidine moiety in a one-pot process . The reaction conditions often include heating the starting materials in hexamethylphosphoramide (HMPA) to 150°C or without solvent to 170°C for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex heterocyclic structures.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing biochemical pathways. The presence of sulfur, nitrogen, and phosphorus atoms allows it to participate in a range of chemical reactions, making it a versatile compound in both biological and chemical contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
- 2-(Methylsulfanyl)ethane-1-sulfonate
- 2-(Methylsulfanyl)ethan-1-amine
Uniqueness
2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione is unique due to its combination of sulfur, nitrogen, and phosphorus atoms within a single heterocyclic structure. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
90682-48-7 |
|---|---|
Molekularformel |
C7H9N2PS2 |
Molekulargewicht |
216.3 g/mol |
IUPAC-Name |
2-methylsulfanyl-2-sulfanylidene-1,3-dihydro-1,3,2λ5-benzodiazaphosphole |
InChI |
InChI=1S/C7H9N2PS2/c1-12-10(11)8-6-4-2-3-5-7(6)9-10/h2-5H,1H3,(H2,8,9,11) |
InChI-Schlüssel |
NXPQWAZUKBEMPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSP1(=S)NC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine](/img/structure/B14373364.png)
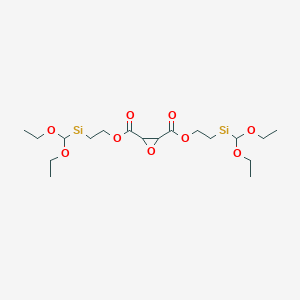
![N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14373371.png)
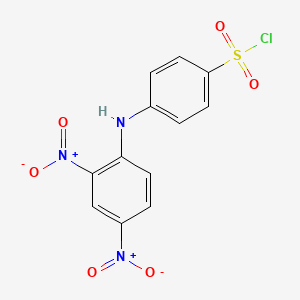
![4-[(Pyridine-4-carbonyl)amino]benzene-1-sulfonyl azide](/img/structure/B14373377.png)
![1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14373384.png)

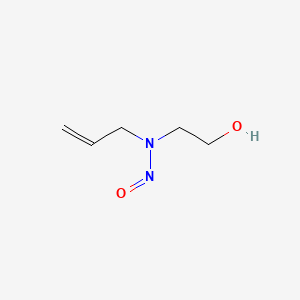
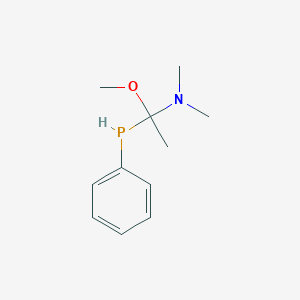

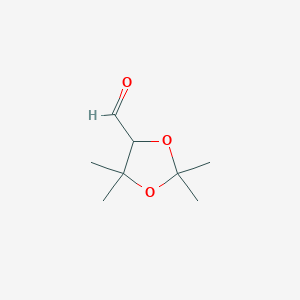
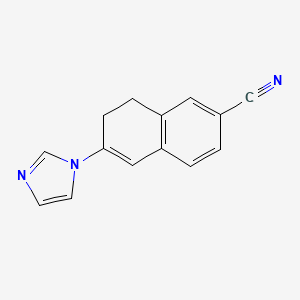
methanone](/img/structure/B14373435.png)
